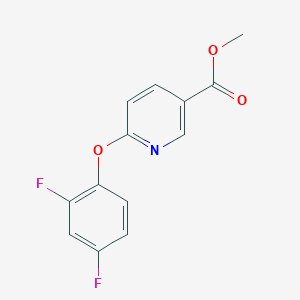

Methyl 6-(2,4-Difluorophenoxy)nicotinate

Vue d'ensemble

Description

Methyl 6-(2,4-Difluorophenoxy)nicotinate is a chemical compound with the CAS Number: 910643-36-6 . It has a molecular weight of 265.22 and its molecular formula is C13H9F2NO3 .

Molecular Structure Analysis

The InChI code of Methyl 6-(2,4-Difluorophenoxy)nicotinate is 1S/C13H9F2NO3/c1-18-13(17)8-2-5-12(16-7-8)19-11-4-3-9(14)6-10(11)15/h2-7H,1H3 .Applications De Recherche Scientifique

Application in Pharmaceutical Formulations

- Specific Scientific Field : Pharmaceutical Science .

- Summary of the Application : Methyl 6-(2,4-Difluorophenoxy)nicotinate is used in pharmaceutical formulations, specifically in pain relief sprays . It is combined with other active ingredients such as methyl salicylate, ethyl salicylate, and 2-hydroxyethyl salicylate .

- Methods of Application or Experimental Procedures : The compound is assessed using a high-performance liquid chromatography–diode array detector (HPLC–DAD) approach for simultaneous assessment with other active ingredients in the formulation .

- Results or Outcomes : The limits of detection of Methyl 6-(2,4-Difluorophenoxy)nicotinate and other active ingredients were found to be specific and within acceptable ranges. The recovery percentages and relative standard deviations ranged from 93.48 to 102.12% and 0.301 to 6.341% for all active ingredients .

Application in Nicotine Analogs

- Specific Scientific Field : Pharmacology .

- Summary of the Application : The compound “6-methylnicotine”, which is structurally similar to “Methyl 6-(2,4-Difluorophenoxy)nicotinate”, has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .

- Methods of Application or Experimental Procedures : Chemical analysis confirmed the sample was 6-methylnicotine, racemic, and 98% pure utilizing 1H NMR, chiral UPLC-UV, and GC-MS . The aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine (82.5 ± 0.6 % vs. 85.6 2.9 % for freebase forms) .

- Results or Outcomes : Regulatory in vitro toxicology testing (Neutral Red, Ames, and Micronucleus) demonstrated 6-methylnicotine salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity/genotoxicity responses to the analogous (S)-nicotine salt e-liquid formulation . The totality of available evidence indicates that 6-methylnicotine has comparable chemical, pharmacological, and toxicological properties to the more widely used nicotine .

Application in Nicotine Consumer Products

- Specific Scientific Field : Tobacco Science .

- Summary of the Application : The compound “6-methylnicotine”, which is structurally similar to “Methyl 6-(2,4-Difluorophenoxy)nicotinate”, has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .

- Methods of Application or Experimental Procedures : Samples of 6-methylnicotine analyzed included both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) . Chemical analysis confirmed the sample was 6-methylnicotine, racemic, and 98% pure utilizing 1H NMR, chiral UPLC-UV, and GC-MS .

- Results or Outcomes : The aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine (82.5 ± 0.6 % vs. 85.6 2.9 % for freebase forms) . Regulatory in vitro toxicology testing (Neutral Red, Ames, and Micronucleus) demonstrated 6-methylnicotine salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity/genotoxicity responses to the analogous (S)-nicotine salt e-liquid formulation .

Safety And Hazards

Propriétés

IUPAC Name |

methyl 6-(2,4-difluorophenoxy)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO3/c1-18-13(17)8-2-5-12(16-7-8)19-11-4-3-9(14)6-10(11)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKGSKCAPATZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)OC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(2,4-Difluorophenoxy)nicotinate | |

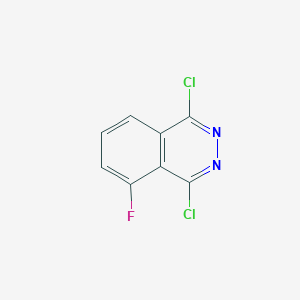

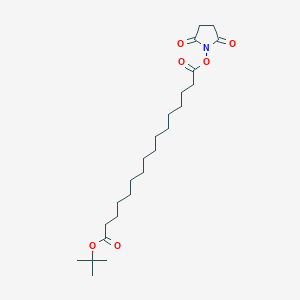

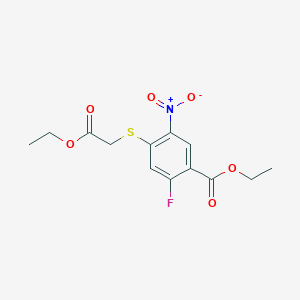

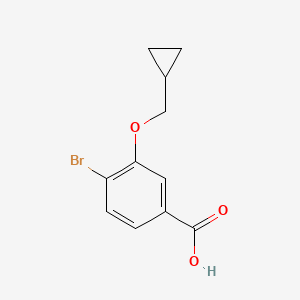

Synthesis routes and methods

Procedure details

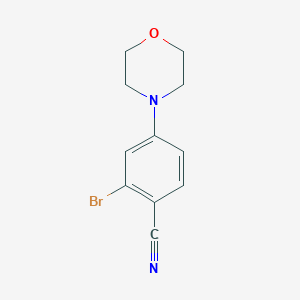

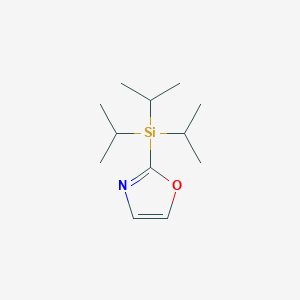

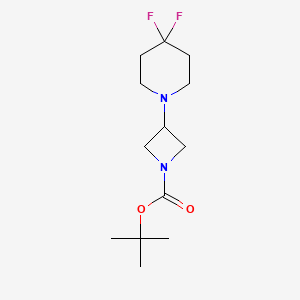

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1398004.png)

![Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B1398016.png)

![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1398018.png)